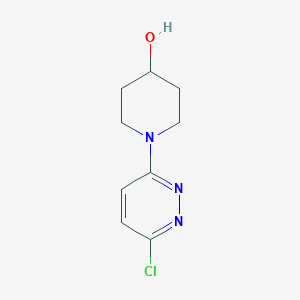

1-(6-Chloropyridazin-3-yl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

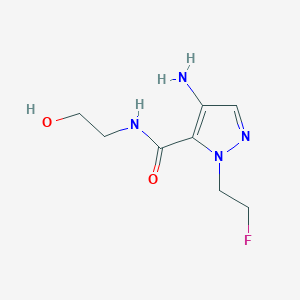

“1-(6-Chloropyridazin-3-yl)piperidin-4-ol” is a chemical compound with the empirical formula C9H12ClN3O . It is a pharmaceutical intermediate and a heterocyclic compound . It is a versatile material used in scientific research, particularly in drug discovery and the synthesis of novel compounds.

Molecular Structure Analysis

The molecular weight of “this compound” is 213.66 . The SMILES string representation of its structure isOC1CCN(CC1)c2ccc(Cl)nn2 . This representation can be used to visualize the molecule’s structure using appropriate software. Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound is a solid at room temperature .Scientific Research Applications

Surface Protection and Corrosion Inhibition

1-(6-Chloropyridazin-3-yl)piperidin-4-ol, referred to as Pz2, has been studied for its potential to protect mild steel surfaces and inhibit mild steel corrosion in a 1 M HCl solution. The compound, along with other pyridazine derivatives, was tested using potentiodynamic polarization and electrochemical impedance spectroscopy techniques. These pyridazine molecules interact with mild steel, forming a protective film on the steel surface, which is significant in corrosion inhibition. The study concluded that the corrosion inhibition efficiency of these compounds, including Pz2, increased with their concentration, suggesting their potential application in the field of corrosion protection for metals (Olasunkanmi, Mashuga, & Ebenso, 2018).

Design and Synthesis for Biological Evaluation

In another study, this compound was involved in the design and synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents. These compounds were tested for their analgesic mode of action using in vivo methods. The results showed that most of the synthesized compounds exhibited moderate to good analgesic activity compared to reference drugs, positioning this compound as a crucial intermediate in the synthesis of potential analgesic compounds (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Inhibitory Effect on Electrochemical Dissolution of Mild Steel

The compound has also been included in a study examining the inhibitory effect of pyridazine derivatives on the electrochemical dissolution of mild steel in 1 M HCl. The study utilized electrochemical, spectroscopic, and theoretical computational chemistry techniques. The findings suggested that this compound, among other compounds, can serve as a mixed-type inhibitor, mitigating both oxidative and reductive reactions involved in the corrosion process of mild steel (Mashuga, Olasunkanmi, & Ebenso, 2017).

Safety and Hazards

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVIZUPSUNWREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009068 |

Source

|

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-26-8 |

Source

|

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)

![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)